molecular formula C18H13N7O3S B2735587 N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868968-83-6

N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2735587
CAS No.: 868968-83-6
M. Wt: 407.41
InChI Key: PQQRXRQKMLUBSN-UHFFFAOYSA-N
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Description

N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a triazolopyridazine core fused with a pyridinyl group at position 3. The molecule is further substituted with a thioacetamide linker and a 3-nitrophenyl moiety. The nitro group at the phenyl ring is a strong electron-withdrawing group, which may influence electronic properties, solubility, and binding interactions.

Properties

IUPAC Name

N-(3-nitrophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O3S/c26-16(20-13-4-1-5-14(9-13)25(27)28)11-29-17-7-6-15-21-22-18(24(15)23-17)12-3-2-8-19-10-12/h1-10H,11H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQRXRQKMLUBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide, with the CAS number 868968-83-6, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H13N7O3SC_{18}H_{13}N_{7}O_{3}S, with a molecular weight of 407.4 g/mol. The chemical structure includes a nitrophenyl group and a triazolo-pyridazine moiety that may contribute to its biological activities.

Anticancer Activity

Recent studies have demonstrated that triazolo-pyridazine derivatives exhibit significant anticancer properties. For instance, a related compound was evaluated for its inhibitory activity against c-Met kinase and showed promising cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound's IC50 values indicate that it effectively inhibits cancer cell proliferation, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its effects may involve the inhibition of critical signaling pathways associated with cancer growth and metastasis. The compound has been shown to induce apoptosis in cancer cells and arrest the cell cycle at the G0/G1 phase .

Pharmacological Profile

In addition to its anticancer properties, derivatives of triazoles have been reported to possess various pharmacological activities:

  • Antimicrobial Activity : Several triazole derivatives demonstrated significant antibacterial and antifungal activities against a range of pathogens. For example, compounds within this class have shown effectiveness against drug-resistant strains .
  • Enzyme Inhibition : The compound's structural components suggest potential inhibition of specific enzymes involved in tumor progression and metastasis .

Case Studies

A study focusing on the synthesis and biological evaluation of triazolo-pyridazine derivatives highlighted their effectiveness against c-Met overexpressed cancer cell lines . The study utilized MTT assays to determine cell viability and cytotoxicity profiles.

Scientific Research Applications

Table 1: Synthetic Routes Overview

StepReaction TypeReagents UsedPurpose
1Hydrazine ReactionPyridine derivatives + HydrazineForm triazole ring
2CyclizationCarbon disulfide + KOHCreate cyclic structure
3FunctionalizationVarious reagentsIntroduce nitrophenyl and thioacetamide groups

N-(3-nitrophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as carbonic anhydrase and cholinesterase. Its mechanism involves binding to the active sites of these enzymes, thereby modulating their activity.
  • Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways.
  • Antimicrobial Activity : The compound has been investigated for its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

Table 2: Biological Activities Overview

Activity TypeMechanism of ActionTarget Enzymes/Cells
Enzyme InhibitionCompetitive inhibition at active sitesCarbonic anhydrase, Cholinesterase
AnticancerInduction of apoptosisCancer cell lines
AntimicrobialDisruption of bacterial cell wall synthesisVarious bacterial strains

Case Studies

Several studies have documented the efficacy of this compound in different contexts:

  • Study on Enzyme Inhibition : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited carbonic anhydrase with IC50 values in the low micromolar range.
  • Anticancer Research : Research conducted on various cancer cell lines showed that treatment with this compound resulted in significant decreases in cell viability and increased apoptotic markers.
  • Antimicrobial Testing : A series of antimicrobial assays revealed that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related triazolopyridazine derivatives, focusing on substituent variations and their hypothesized impacts.

Key Structural Differences and Hypothesized Effects

Compound ID/RN R Group (Acetamide Substituent) Triazolopyridazine Substituent Key Structural Differences Potential Impact
Target Compound 3-nitrophenyl 3-(pyridin-3-yl) Reference structure N/A
868968-98-3 (Tetrahydrofuran-2-yl)methyl 3-(pyridin-3-yl) Polar oxygen-containing group Increased solubility, altered metabolic stability
894061-16-6 Pyridin-2-ylmethyl thio 6-(pyridin-4-yl) Pyridyl positional isomerism Modified binding affinity due to steric/electronic changes
891117-12-7 4-ethoxyphenyl 3-methyl Ethoxy (electron-donating) vs nitro (electron-withdrawing) Enhanced lipophilicity, reduced reactivity

Detailed Analysis

Compound 868968-98-3

  • Structure : Shares the triazolopyridazine core and pyridin-3-yl substituent but replaces the 3-nitrophenyl group with a (tetrahydrofuran-2-yl)methyl moiety.
  • Hypothesized Impact :

  • Reduced metabolic susceptibility due to the absence of a nitro group, which is prone to reduction in vivo.

Compound 894061-16-6

  • Structure : Features a pyridin-4-yl group at position 6 of the triazolopyridazine and a pyridin-2-ylmethyl thio substituent.
  • Hypothesized Impact :

  • The pyridin-4-yl group may alter π-stacking interactions compared to pyridin-3-yl, affecting target binding.

Compound 891117-12-7

  • Structure : Substitutes the nitro group with a 4-ethoxyphenyl and replaces the pyridinyl group with a methyl group on the triazolopyridazine.
  • Hypothesized Impact :

  • Methyl substitution on the triazolopyridazine may reduce steric hindrance, improving binding to flat active sites.

Electronic and Physicochemical Considerations

  • Nitro Group (Target Compound) : Enhances electrophilicity, possibly increasing reactivity in nucleophilic environments (e.g., enzyme active sites). However, it may reduce solubility due to hydrophobicity.
  • Ethoxy Group (891117-12-7) : Electron-donating nature could stabilize resonance structures, altering redox properties compared to the nitro analog.
  • Pyridinyl vs. Methyl Substitutions : Pyridinyl groups (target and 894061-16-6) enable hydrogen bonding, while methyl groups (891117-12-7) prioritize hydrophobic interactions .

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